molecular formula C12H13NO2S B1668433 Carboxin CAS No. 5234-68-4

Carboxin

Cat. No.: B1668433
CAS No.: 5234-68-4
M. Wt: 235.30 g/mol
InChI Key: GYSSRZJIHXQEHQ-UHFFFAOYSA-N
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Description

Carboxin is a systemic fungicide primarily used in agriculture to protect crops from fungal diseases. It was first marketed by Uniroyal in 1969 under the brand name Vitavax. The compound is an anilide, combining a heterocyclic acid with aniline, and functions as an inhibitor of succinate dehydrogenase (SDHI) .

Mechanism of Action

Target of Action

Carboxin primarily targets the Succinate Dehydrogenase [ubiquinone] Flavoprotein Subunit in mitochondria . This enzyme plays a crucial role in the tricarboxylic acid cycle and the electron transport chain, which are essential for energy production in cells .

Mode of Action

This compound acts by inhibiting the activity of succinate dehydrogenase (SDHI) . It binds to the quinone reduction site of the enzyme complex, preventing ubiquinone from doing so . This inhibition disrupts the tricarboxylic acid cycle and the electron transport chain, leading to a halt in energy production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle (also known as the citric acid cycle or Krebs cycle), and the electron transport chain . These pathways are vital for the production of ATP, the primary energy currency of the cell. By inhibiting succinate dehydrogenase, this compound disrupts these pathways, leading to a decrease in ATP production .

Pharmacokinetics

It is known that this compound is moderately soluble in water and is non-volatile .

Result of Action

The primary result of this compound’s action is the inhibition of energy production in cells. This is due to its disruption of the tricarboxylic acid cycle and the electron transport chain . In yeast, this compound has been shown to prevent growth by inhibiting protein synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known to be an effective agricultural fungicide and is typically used as a seed treatment to protect crops from fungal diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carboxin involves several steps. Initially, ethyl 2-chloroacetoacetate is treated with 2-mercaptoethanol and a base, followed by cyclization and water removal under acidic conditions. This results in the formation of the ethyl ester of the 1,4-oxathiine heterocycle. The ester is then converted into an amide with aniline using standard conditions via the carboxylic acid and acid chloride .

Industrial Production Methods

Industrial production of this compound typically involves mixing an organic solvent with a wet product of this compound, followed by distillation and dehydration. This process can be optimized using spray heating or membrane evaporator heating to achieve continuous operation and high yield .

Chemical Reactions Analysis

Types of Reactions

Carboxin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxythis compound and various amine derivatives, which retain fungicidal activity .

Scientific Research Applications

Carboxin has a wide range of scientific research applications:

Comparison with Similar Compounds

Carboxin is often compared with other systemic fungicides such as strobilurins and carboxamides.

List of Similar Compounds

  • Oxythis compound
  • Strobilurins
  • Carboxamides

This compound’s unique combination of a heterocyclic acid with aniline and its specific inhibition of succinate dehydrogenase make it a valuable tool in both agricultural and scientific research .

Properties

IUPAC Name

6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide
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InChI

InChI=1S/C12H13NO2S/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14)
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InChI Key

GYSSRZJIHXQEHQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(SCCO1)C(=O)NC2=CC=CC=C2
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Molecular Formula

C12H13NO2S
Record name CARBOXIN
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DSSTOX Substance ID

DTXSID0023951
Record name Carboxin
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Molecular Weight

235.30 g/mol
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Physical Description

Carboxin appears as off-white crystals. Systemic fungicide and seed protectant., Colorless to off-white or white solid; [HSDB]
Record name CARBOXIN
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Flash Point

203 °C
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Solubility

221.2 g/L in acetone, 89.33 g/L in methanol, 107.7 g/L in ethyl acetate, all at 20 °C., In water, 147 mg/L at 20 °C
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Density

1.7 g/mL
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Vapor Pressure

0.00000018 [mmHg], 1.5X10-7 mm Hg at 25 °C
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Mechanism of Action

Carboxin was tested for its effects on the activities of mitochondria from fungi. At low concentrations it inhibited mitochondrial succinate oxidation from the sensitive fungus Ustilago maydis. The inhibition was of the noncompetitive nature. It is believed that carboxin inhibits mitochondrial respiration at or close to the site of succinate oxidation and does not greatly affect the remaining portion of the electron transport system or the coupled phosphorylation reactions., The sequence of an allele encoding the iron sulfur protein subunit of succinate dehydrogenase was determined following PCR amplification of genomic DNA from a carboxin sensitive Ustilago maydis strain. Comparison of this sequence with that of the iron sulfur protein allele from a carboxin resistant strain revealed a two base difference between the sequences. This mutation led to the substitution of a leucine residue for a histidine residue within the third cysteine rich cluster of the deduced amino acid sequence of the carboxin resistant strain allele. This cluster, which is associated with the S3 iron redox center, is involved in the transport of electrons from succinate to ubiquinone. Confirmation that this nucleotide change led to enhanced resistance to carboxin was obtained following mutagenesis of the sensitive iron sulfur protein allele to the resistant form and expression of the mutated allele in Ustaligo maydis., The compounds /carboxin and oxycarboxin/ inhibit oxidative metabolism and succinic dehydrogenase in mitochondria of liver and bone.
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Color/Form

CRYSTALS FROM ETHANOL OR METHANOL, WHITE SOLID, Off-white crystalline solid

CAS No.

5234-68-4
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Melting Point

91.5 to 92.5 °C and 98 to 101 °C, reflecting two crystalline structures which revert to one in solution.
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Synthesis routes and methods I

Procedure details

Acetoacetanilide (88.6 g, 0.5 mole) is dissolved under agitation, at room temperature, in 140 g aqueous 28.6% NaOH (0.5 mole). Crude di-(2-hydroxyethyl) disulfide (176 g), obtained by oxidation of 2-mercaptoethanol with 50% hydrogen peroxide, (i.e. an approx 68% aqueous solution) is added to the reaction mixture, which is then heated to 38° C. After 15 minutes 15% aqueous NaOH (16 g) is added and after a further 15 minutes the addition of 50% hydrogen peroxide is started. Subsequently the reaction is carried out as described in EXAMPLE 1. A total of 16.8 g 50% hydrogen peroxide is used. The extraction/acidification procedure, as well as the cyclization step, is carried out as in EXAMPLE 1. After the last water wash, following the cyclization, toluene is evaporated from the reaction mixture under vacuum, at up to 60°, and the residue is redissolved in 90 g isopropanol. After crystallization, filtration and drying, 80.2 g 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide is obtained (yield 68.1% based on acetoacetanilide), M.P. 96.8°-98.0° C., Assay 98.9%.
Quantity
88.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mol
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
16 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
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reactant
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Quantity
16.8 g
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Cis-2-methyl-N-phenyl-1,3-oxathiolane-2-acetamide-3-oxide, prepared from 0.1 moles of 2-methyl-N-phenyl-1,3-oxathiolane-2-acetamide as prepared in Example 1, was placed with toluene (100 g), tetrabutylammonium bromide (a phase transfer catalyst) (0.32 g, 0.001 g mole) and malonic acid (pKa =2.83, 0.41 g, 0.004 g mole) in a 1 L three-necked round bottom flask equipped with a mechanical stirrer, a thermometer and a Dean-Stark trap for the efficient removal of evolved water of reaction. The reaction mixture so prepared was placed under a vacuum equivalent of 300 mm of Hg and heated at 72°-75° C. for 1 hour. Methanesulfonic acid (0.19 g, 0.002 g mole) was then added to the reaction mixture, the vacuum was increased to 200 mm Hg and heating was continued at 72°-75° C. for an additional hour. The reaction mixture was then cooled to 55°-60° C. and washed successively with 100 mL portions of 5% aqueous sodium hydroxide solution and water. The resulting organic layer was then decanted and concentrated, and after isolation and drying, yielded a total of 17.3 g of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide.
[Compound]
Name
Cis-2-methyl-N-phenyl-1,3-oxathiolane-2-acetamide-3-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0.1 mol
Type
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Quantity
0.41 g
Type
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Quantity
0.19 g
Type
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100 g
Type
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Carboxine?

A1: Carboxine is a systemic fungicide that primarily acts by inhibiting the succinate dehydrogenase enzyme (SDH) in the mitochondrial respiratory chain of fungi. [, , ] This enzyme plays a crucial role in energy production, and its inhibition disrupts cellular respiration, ultimately leading to fungal cell death.

Q2: Are there any downstream effects observed due to Carboxine's inhibition of succinate dehydrogenase?

A2: Yes, the inhibition of succinate dehydrogenase by Carboxine leads to a cascade of downstream effects:* Disrupted Electron Transport Chain: Blocking succinate dehydrogenase disrupts the flow of electrons in the mitochondrial electron transport chain, hindering ATP synthesis, the primary energy source for cellular processes. [, ]* Accumulation of Succinate: The inability of succinate dehydrogenase to function properly causes a build-up of succinate in the mitochondria. []* Increased Reactive Oxygen Species (ROS): The disrupted electron transport chain can lead to the formation of harmful reactive oxygen species, which can damage cellular components and contribute to fungal cell death. []

Q3: What is the molecular formula, weight, and any available spectroscopic data for Carboxine?

A3: * Molecular Formula: C12H13NO2S []* Molecular Weight: 235.30 g/mol [] * Spectroscopic Data: While specific spectroscopic data is not readily available in the provided abstracts, Carboxine's structure can be analyzed using techniques like NMR, IR, and Mass spectrometry to obtain detailed information on its structural features. []

Q4: How does Carboxine perform under different environmental conditions, and what are its common applications?

A4: Carboxine is primarily used as a seed treatment fungicide. [, , , , , , ] Its effectiveness can be influenced by factors like:* Seeding Date: Carboxine's efficacy in controlling common bunt in winter wheat decreases with delayed seeding. []* Environmental Conditions: Severe disease pressure and environmental factors influencing the micro-environment around the seed can affect Carboxine's performance. [, ]

Q5: How compatible is Carboxine with other materials?

A5: Research suggests that Carboxine might interact negatively with some insecticides when used in combination for soybean seed treatment, potentially impacting Bradyrhizobium spp., a nitrogen-fixing bacteria beneficial for soybean growth. []

Q6: Does Carboxine exhibit any catalytic properties?

A6: Carboxine itself is not known to exhibit direct catalytic properties. Its mode of action focuses on inhibiting the enzymatic activity of succinate dehydrogenase rather than catalyzing a specific chemical reaction. [, , ]

Q7: Has computational chemistry been applied to study Carboxine?

A7: While the provided abstracts don't mention specific computational studies on Carboxine, computational chemistry techniques like molecular docking, QSAR modeling, and molecular dynamics simulations could be employed to further understand its interactions with the target enzyme and explore potential structural modifications for improved efficacy.

Q8: Are there any specific formulation strategies to enhance Carboxine's stability and effectiveness?

A9: Research indicates that Carboxine is often used in combination with other fungicides and insecticides, particularly in seed treatments. [, , , , , ] Polymer seed coatings are also being investigated as a strategy to potentially enhance the delivery and efficacy of Carboxine and other active ingredients in soybean. [, , ]

Q9: Has research on the pharmacokinetics and pharmacodynamics of Carboxine been conducted?

A9: The provided abstracts do not delve into the specific pharmacokinetic and pharmacodynamic properties of Carboxine. Further research would be required to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Q10: What is the efficacy of Carboxine in controlled environments and living organisms?

A12:
In Vitro: Carboxine has shown effectiveness in inhibiting the growth of Phoma cajani, the causal agent of pigeonpea stem canker, in in vitro studies. [] * In Planta:* Research confirms Carboxine's efficacy against loose smut in barley and wheat, with effectiveness influenced by factors like seeding date and environmental conditions. [, ]

Q11: Has resistance to Carboxine been observed in fungal populations?

A13: Yes, there have been reports of Ustilago nuda strains, the causal agent of loose smut in barley, developing resistance or tolerance to Carboxine. [] This highlights the importance of monitoring for resistance and exploring strategies to mitigate its development.

Q12: Are there any known cases of cross-resistance with other fungicides?

A12: While the provided research doesn't explicitly mention cross-resistance patterns, it's crucial to consider this aspect when using Carboxine, especially given the documented cases of resistance. Rotating fungicides with different modes of action can help delay or prevent the development of cross-resistance.

Q13: Are there any specific drug delivery strategies being explored for Carboxine?

A16: Research highlights the use of polymer seed coatings as a potential delivery method for Carboxine in soybean. [, , ] This approach aims to enhance the compound's adhesion to seeds, control its release, and potentially improve its efficacy.

Q14: What analytical methods are used to characterize and quantify Carboxine?

A18: While specific details on analytical techniques are limited in the research, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with detectors like Mass Spectrometry (MS) are commonly employed for the analysis of pesticides, including Carboxine. [, ]

Q15: What is the environmental impact of Carboxine, and are there strategies to mitigate any negative effects?

A15: While the provided research primarily focuses on Carboxine's fungicidal properties, it is crucial to consider its potential environmental impact. As a pesticide, its use should align with Integrated Pest Management (IPM) strategies to minimize potential risks to non-target organisms and ecosystems.

Q16: What is known about the dissolution and solubility properties of Carboxine?

A16: The research provided does not delve into the specific dissolution and solubility characteristics of Carboxine. Understanding these properties is crucial for optimizing its formulation, delivery, and ultimately its bioavailability and efficacy.

Q17: Have the analytical methods used for Carboxine analysis been validated?

A17: While the provided research does not specifically detail analytical method validation for Carboxine, it's crucial to validate any analytical method used to ensure its accuracy, precision, specificity, and reliability for the intended purpose.

Q18: What measures are taken to ensure the quality and consistency of Carboxine?

A18: While specific quality control measures for Carboxine are not mentioned in the provided research, ensuring the quality and consistency of any pesticide is paramount. This involves adhering to strict manufacturing practices, conducting thorough quality control tests throughout the production process, and ensuring proper storage and handling to maintain its integrity and efficacy.

Q19: Does Carboxine elicit any immunological responses?

A19: The provided research focuses primarily on Carboxine's fungicidal activity and does not delve into its potential to induce an immune response. Further research would be needed to explore its potential immunogenicity.

Q20: Does Carboxine interact with drug transporters or metabolizing enzymes?

A20: The research provided does not elaborate on Carboxine's potential interactions with drug transporters or metabolizing enzymes. Investigating these aspects is important for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which can impact its efficacy and potential for interactions with other compounds.

Q21: What is the biocompatibility and biodegradability of Carboxine?

A21: While the research primarily focuses on Carboxine's application and efficacy as a fungicide, it's essential to consider its biocompatibility and biodegradability. Further research is needed to assess its potential accumulation in the environment and potential effects on non-target organisms.

Q22: Are there any viable alternatives to Carboxine?

A22: The research mentions the use of other fungicides in combination with Carboxine, suggesting that alternative fungicides are available. The choice of fungicide depends on factors like the target pathogen, crop, application method, and resistance patterns in the specific region.

Q23: What research infrastructure and resources are available for studying Carboxine?

A28: ** Resources for studying Carboxine are diverse and include:* Research Institutions: Institutes like the Lithuanian Institute of Agriculture [] and the Instituto Federal de Educacao, Ciencia e Tecnologia de Mato Grosso – Campo Novo do Parecis Campus [] are actively conducting research on Carboxine's application and efficacy.* Analytical Tools: Techniques like HPLC, GC-MS, and various spectroscopic methods can be employed to analyze Carboxine's chemical structure, quantify its presence, and study its behavior. [, ]* Databases and Literature:** Scientific databases and literature, including resources like Semantic Scholar, provide valuable information on existing research, aiding in the design and execution of further studies.

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